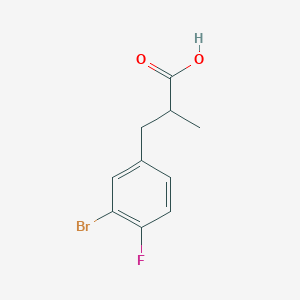

3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIWVRUIZXCMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

PI3K Inhibition

One of the primary applications of 3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid is in the development of phosphoinositide 3-kinase (PI3K) inhibitors. PI3K pathways are critical in cancer biology, and compounds targeting these pathways are being explored as potential cancer therapeutics. For instance, GDC-0032, a derivative of this compound, has shown potent activity against PI3K and is currently under clinical evaluation for treating solid tumors .

| Compound | Activity | Clinical Status |

|---|---|---|

| GDC-0032 | PI3K Inhibitor | Clinical trials for solid tumors |

| This compound | Preclinical evaluation | Potential lead compound |

Antagonistic Activity in Hormonal Pathways

Research has indicated that derivatives of this compound exhibit antagonistic activity towards androgen receptors (AR). Compounds with similar structures have been shown to possess binding affinities that can modulate AR activity, which is significant for conditions such as prostate cancer. For example, a study highlighted that modifications to the phenyl ring can enhance the binding affinity and antagonistic properties of these compounds .

| Derivative | Binding Affinity (Ki) | Activity Type |

|---|---|---|

| 19a | 0.633 µM | Agonist |

| 19b | 0.328 µM | Increased binding affinity |

| 19d | 0.14 µM | Partial antagonist |

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study published in Nature explored the synthesis of various derivatives of this compound and their biological evaluations against cancer cell lines. The results demonstrated that specific modifications to the side chains significantly increased cytotoxicity against breast cancer cells, suggesting potential therapeutic applications .

Case Study 2: Mechanistic Studies on Androgen Receptor Modulation

Another study focused on the mechanistic insights into how derivatives of this compound interact with androgen receptors. The research found that certain structural modifications led to improved antagonistic activities without degradation effects on AR signaling pathways. This finding is crucial for developing safer therapeutic options for prostate cancer treatment .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The bromo and fluoro substituents can influence the binding affinity and specificity of the compound to its targets, affecting various biological processes.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid with similar compounds:

*Calculated based on molecular formula C₁₀H₁₀BrFO₂.

Key Observations :

- Substituent Position: The target compound’s 3-Br/4-F arrangement contrasts with analogs like 3-(2-Bromo-4-fluorophenyl)propanoic acid (2-Br/4-F), which may exhibit distinct electronic and steric effects during reactions .

- Halogen Effects : Bromine’s electron-withdrawing nature increases reactivity in cross-coupling reactions, while fluorine’s electronegativity improves metabolic stability in drug candidates .

Biological Activity

3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that elucidate its pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of C11H12BrF O2 and a molecular weight of approximately 275.12 g/mol. Its structure features a brominated and fluorinated phenyl group attached to a propanoic acid moiety, which is crucial for its biological activity. The presence of halogen substituents is known to influence the compound's reactivity and binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Activity : There is evidence supporting its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating conditions like cancer and inflammation.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Interaction : It has been reported to interact with enzymes involved in inflammatory pathways, potentially modulating their activity.

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways that regulate cell proliferation and survival.

- Ion Channel Modulation : Similar compounds have been shown to affect ion channels, which could explain some of the physiological effects observed in preclinical studies.

Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry, researchers evaluated the anticancer properties of various derivatives of propanoic acids, including this compound. The findings indicated that this compound induced apoptosis in cancer cell lines through caspase activation and mitochondrial pathway involvement .

Study 2: Antimicrobial Evaluation

A recent investigation assessed the antimicrobial efficacy of several brominated compounds against a panel of bacterial strains. Results demonstrated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Study 3: Enzyme Inhibition

Research focusing on the inhibition of aromatase enzymes revealed that derivatives similar to this compound showed promising results in reducing estrogen levels in vitro. This suggests its potential use in hormone-dependent cancers .

Data Table: Summary of Biological Activities

Preparation Methods

Preparation of Key Intermediate: 3-Bromo-4-fluorobenzaldehyde

The synthesis of 3-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid generally begins with the preparation of 3-bromo-4-fluorobenzaldehyde, a crucial intermediate.

Method Summary (Patent CN109912396B):

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve 4-fluorobenzaldehyde in dichloromethane (DCM) to form solution A | 140-180 mL DCM per 1 mol 4-fluorobenzaldehyde | Solution A |

| 2 | Dissolve sodium bromide in pure water, add 35% hydrochloric acid to form solution B | 90-110 mL water, 90-110 mL HCl per 1-1.03 mol NaBr | Solution B |

| 3 | Mix solutions A and B at 20-25 °C, apply ultrasonic waves, add 8-10% sodium hypochlorite solution dropwise over 1 hour | Ultrasonic irradiation, stirring | Bromination reaction |

| 4 | Continue ultrasonic treatment and stirring for 30 min, then stand for 15 min | 20-25 °C | Reaction completion |

| 5 | Phase separation, wash DCM phase to neutrality, dry and remove solvent | Standard workup | Crude product |

| 6 | Bulk melting crystallization at 31 °C | Purification | Pure 3-bromo-4-fluorobenzaldehyde |

| Example | Yield (%) | Purity (%) | Product Amount (g) |

|---|---|---|---|

| 1 | 90.4 | 99.2 | 185 |

| 2 | 91.9 | 99.4 | 187.7 |

| 3 | ~90 | ~99.3 | Not specified |

This method avoids the use of toxic bromine or chlorine gas, using sodium bromide and sodium hypochlorite instead, making it safer and environmentally friendlier.

Conversion to this compound

Following the preparation of the bromofluorobenzaldehyde intermediate, the synthesis proceeds to introduce the 2-methylpropanoic acid moiety. While specific stepwise procedures for this transformation are less commonly detailed in open literature, general synthetic strategies include:

Friedel-Crafts Alkylation or Acylation:

Using the bromofluorobenzaldehyde or related benzoic acid derivatives as starting materials, alkylation introduces the branched propanoic acid side chain.Michael Addition or α,β-Unsaturated Ketone Intermediates:

Employing Michael addition reactions to attach the propanoic acid side chain to the aromatic ring, controlling regioselectivity and stereochemistry.Hydrolysis and Functional Group Transformations:

Hydrolysis of ester or ketone intermediates under basic or acidic conditions to yield the free acid.

Industrial Process Insights (Vulcanchem, patent literature):

- Continuous flow processes are often employed industrially to improve yield and reduce by-products.

- Reaction conditions such as temperature, solvent choice (e.g., alcohols, ketones, aprotic solvents), and reaction time are optimized for selectivity and purity.

- Bases used for hydrolysis include sodium hydroxide, potassium hydroxide, or organic bases like triethylamine.

- Solvents for hydrolysis and purification range from methanol and ethanol to dimethylformamide and dichloromethane.

Representative Synthetic Route Summary

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of 4-fluorobenzaldehyde | NaBr, HCl, NaOCl, ultrasonic waves, DCM/water biphasic system | Produces 3-bromo-4-fluorobenzaldehyde with high purity |

| 2 | Formation of 3-bromo-4-fluorophenyl ketone or ester intermediate | Friedel-Crafts acylation or related methods with acetyl chloride, AlCl3 catalyst | Control temperature 0-100 °C |

| 3 | Bromination of intermediate | Bromine, 50-150 °C | Introduces bromine selectively |

| 4 | Hydrolysis to acid | NaOH or other base, methanol or mixed solvents | Converts ester/ketone to propanoic acid |

| 5 | Purification | Crystallization or chromatography | Ensures >99% purity |

Analytical and Purification Considerations

- Regioselectivity Control:

Achieved by controlling reaction temperature (e.g., 0–5 °C for kinetic control) and using directing groups on the aromatic ring. - Purification:

Recrystallization from ethanol/water or bulk melting crystallization at controlled temperatures (e.g., 31 °C) is common. Column chromatography may be used for small-scale purification. - Characterization:

NMR (1H, 19F), mass spectrometry, and HPLC are used to confirm structure and purity. Solvent choice in NMR can affect coupling constants, especially in the aromatic fluorine region.

Summary Table of Key Preparation Methods and Conditions

Q & A

Basic: What are the established synthetic methods for 3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid?

Methodological Answer:

The synthesis typically involves halogenation and alkylation steps. For example, a modified approach derived from bromophenyl precursors (e.g., 4-bromo-2-fluoroaniline) may use anhydrous THF and zinc powder under nitrogen to facilitate coupling reactions . Alkylation of the aromatic ring with methyl groups can be achieved via Friedel-Crafts alkylation or organometallic reagents. Key reagents include activated zinc for halogen retention and solvents like THF to stabilize intermediates. Post-synthetic purification often employs recrystallization or column chromatography .

Advanced: How can reaction parameters be optimized to enhance synthesis efficiency?

Methodological Answer:

Optimization focuses on:

- Solvent selection : Anhydrous THF improves intermediate stability .

- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during halogenation .

- Inert atmosphere : Nitrogen prevents oxidation of reactive intermediates .

Statistical tools like Design of Experiments (DoE) can systematically evaluate parameter interactions to maximize yield .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 275.0 for [M+H]).

- X-ray crystallography : SHELX software refines crystal structures, resolving heavy-atom (Br) positions .

- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Advanced: How do bromine and fluorine substituents influence electronic configuration and reactivity?

Methodological Answer:

- Electron-withdrawing effects : Fluorine’s electronegativity increases aromatic ring electron deficiency, directing electrophilic substitution to meta positions.

- Steric effects : Bromine’s bulkiness hinders ortho-substitution, favoring para reactivity in subsequent reactions.

- Comparative analysis : Unlike 3-(4-Bromophenyl)propanoic acid (no fluorine), the fluorine in this compound reduces pKa (≈2.8 vs. 3.1) due to enhanced acidity .

Basic: In what pharmaceutical contexts is this compound utilized?

Methodological Answer:

It serves as a key intermediate in synthesizing bioactive molecules like Elafibranor, a peroxisome proliferator-activated receptor (PPAR) agonist. Its halogenated aromatic core enhances binding affinity to hydrophobic enzyme pockets . Purification via acid-base extraction ensures high purity for downstream coupling reactions .

Advanced: How to resolve discrepancies in reported biological activities of halogenated propanoic acids?

Methodological Answer:

- Assay standardization : Use isogenic cell lines and controlled pH conditions to minimize variability.

- Impurity profiling : HPLC-MS identifies contaminants (e.g., dehalogenated byproducts) that may skew activity data .

- Computational modeling : Density Functional Theory (DFT) predicts substituent effects on target binding, clarifying structure-activity relationships .

Basic: How do physicochemical properties compare to non-halogenated analogs?

Methodological Answer:

- LogP : Bromine increases hydrophobicity (logP ≈2.5 vs. 1.8 for non-halogenated analogs) .

- Solubility : Reduced aqueous solubility (≈0.5 mg/mL) necessitates DMSO or ethanol for in vitro studies.

- Thermal stability : Decomposition onset at 180°C (vs. 200°C for non-halogenated) due to weaker C-Br bonds .

Advanced: What crystallographic challenges arise, and how can software tools help?

Methodological Answer:

- Heavy-atom artifacts : Bromine’s high electron density may cause absorption errors. Mitigate with SHELXL’s multi-scan corrections .

- Disorder modeling : ORTEP-3 visualizes methyl group rotamers and refines occupancy factors .

- Twinned crystals : SHELXD’s dual-space algorithm resolves pseudo-merohedral twinning common in halogenated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.